2,2-Dichloro-3-pentanone
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Overview
Description
2,2-Dichloro-3-pentanone is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the second carbon of a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-pentanone can be synthesized through several methods. One common approach involves the chlorination of 3-pentanone using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-pentanone with thionyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where 3-pentanone is treated with chlorine gas. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2,2-Dichloro-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-3-pentanone involves its interaction with nucleophiles due to the presence of electrophilic carbon atoms. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate .
Comparison with Similar Compounds
3,3-Dichloro-2-pentanone: Similar in structure but with chlorine atoms on the third carbon.
2,2-Dichloro-4-pentanone: Chlorine atoms on the second carbon but with a different ketone position.
2,2-Dichloro-3-hexanone: An extended carbon chain with similar chlorination.
Uniqueness: 2,2-Dichloro-3-pentanone is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
73651-50-0 |
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Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
2,2-dichloropentan-3-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-4(8)5(2,6)7/h3H2,1-2H3 |
InChI Key |
BMDBRMSPWDBXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(Cl)Cl |
Origin of Product |
United States |
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